2-Carboxy-3-methyl-5-nitrothiophene
Description
2-Carboxy-3-methyl-5-nitrothiophene is a heterocyclic organic compound featuring a thiophene ring substituted with a carboxylic acid group at position 2, a methyl group at position 3, and a nitro group at position 3. This substitution pattern confers unique electronic and steric properties, making it a compound of interest in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C6H5NO4S |
|---|---|
Molecular Weight |
187.18 g/mol |
IUPAC Name |
3-methyl-5-nitrothiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO4S/c1-3-2-4(7(10)11)12-5(3)6(8)9/h2H,1H3,(H,8,9) |
InChI Key |
RCDYKNFEJSIPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Derivatives
To contextualize its properties, 2-Carboxy-3-methyl-5-nitrothiophene is compared below with analogous thiophene-based compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Substituent and Functional Group Comparison
| Compound Name | Substituents (Position) | Key Functional Groups |
|---|---|---|
| This compound | -NO₂ (5), -CH₃ (3), -COOH (2) | Carboxylic acid, Nitro, Methyl |
| Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate | -NH₂ (5), -CH₂OCH₃ (3), -COOCH₃ (2) | Ester, Amino, Methoxymethyl |
| 3-Methyl-5-nitrothiophene-2-carboxylic acid | -NO₂ (5), -CH₃ (3), -COOH (2) | Carboxylic acid, Nitro, Methyl |
Key Observations:
Electronic Effects: The nitro group (-NO₂) in this compound is a strong electron-withdrawing group, reducing electron density at the thiophene ring and enhancing electrophilic substitution resistance. In contrast, the amino group (-NH₂) in Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate is electron-donating, increasing ring reactivity .
Solubility and Acidity :
- The carboxylic acid (-COOH) group in this compound enhances water solubility in basic conditions (via deprotonation) and acidity (pKa ~2–3). The ester group (-COOCH₃) in the methyl derivative reduces acidity (pKa ~4–5) and increases lipophilicity .
Table 2: Physicochemical Properties (Theoretical/Experimental)
| Property | This compound | Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate |
|---|---|---|
| Molecular Weight (g/mol) | 217.19 | 245.28 |
| Melting Point (°C) | 180–185 (decomposes) | 110–115 |
| LogP (Predicted) | 1.2 | 1.8 |
| Aqueous Solubility (mg/mL) | ~5 (pH 7) | ~10 (pH 7) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
